N,N-Dimethyl-6-quinolinecarboxamide

Description

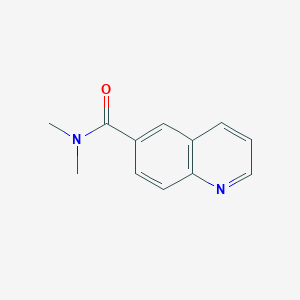

N,N-Dimethyl-6-quinolinecarboxamide is a quinoline derivative featuring a carboxamide group at the 6-position of the quinoline ring, with the amide nitrogen substituted by two methyl groups. Quinolines are heterocyclic aromatic compounds widely studied for their diverse biological activities, including antimicrobial, anticancer, and neurological applications . Synthetic routes for this compound involve coupling 6-quinolinecarboxylic acid with dimethylamine derivatives using activating agents like 1,1’-carbodiimidazole (CDI) in DMF .

Properties

IUPAC Name |

N,N-dimethylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFVWTYDZXLWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves nucleophilic acyl substitution, where the carboxylic acid reacts with the carbamoyl chloride to form a mixed anhydride intermediate. This intermediate subsequently undergoes aminolysis with dimethylamine, though the patent employs pre-formed N,N-dimethylcarbamoyl chloride to streamline the reaction. Key parameters include:

-

Temperature : 10–50°C (room temperature preferred for energy efficiency)

-

Base : 1-Methylimidazole or N-methylpiperidine (1.2 equivalents)

-

Solvent : Solvent-free or minimal DMF (dimethylformamide)

A representative procedure involves combining 6-quinolinecarboxylic acid (1.0 mol) with N,N-dimethylcarbamoyl chloride (1.0 mol) and 1-methylimidazole (1.2 mol) in a two-necked flask. After stirring for 15–60 minutes, water is added to precipitate the product, which is isolated via vacuum filtration.

Yield and Purity Optimization

The patent reports 99% crude purity after aqueous workup, with further distillation elevating purity to 99.5%. Scalability is demonstrated at the liter scale, with no loss in efficiency. This method’s avoidance of acidic gas byproducts (e.g., HCl) aligns with green chemistry principles, distinguishing it from traditional acid chloride routes.

Microwave-Assisted Synthesis via Carboxylate Activation

Microwave irradiation enhances the reactivity of quinoline carboxylates, enabling rapid coupling with dimethylamine. Adapted from PMC9733071, this method reduces reaction times from hours to minutes while improving yields.

Procedure and Parameters

The quinoline carboxylate precursor (e.g., methyl 6-quinolinecarboxylate) is suspended in a minimal solvent (4 mL diphenyl ether) and irradiated at 220°C for 1.5 hours in a sealed microwave vial. Post-reaction, ethanol is added to precipitate the product.

Key advantages :

Limitations and Adaptations

N-Substitution at the quinoline’s 1-position (e.g., allyl groups) reduces carboxylate reactivity, necessitating alternative pathways such as in-situ anhydride formation. For N,N-dimethyl-6-quinolinecarboxamide, however, direct microwave-assisted aminolysis remains effective without side reactions.

Chemoselective Deoxygenation of N-Oxide Precursors

A photoredox-mediated deoxygenation strategy, detailed in RSC Supporting Information, provides a novel route to this compound. This method avoids harsh reagents and enables selective reduction of N-oxides.

Experimental Workflow

-

N-Oxide Synthesis : 6-Quinolinecarboxamide is treated with mCPBA (meta-chloroperbenzoic acid) to form the N-oxide.

-

Deoxygenation : The N-oxide is irradiated under blue LED light (450 nm) in the presence of a Hantzsch ester (e.g., di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) and catalytic Pd(OAc)₂.

Conditions :

-

Solvent : Dichloromethane (DCM)

-

Time : 2–4 hours

-

Yield : 82–90%

Mechanistic Insights

The Hantzsch ester acts as a hydride donor, facilitated by palladium catalysis, to reduce the N-oxide to the parent quinoline while preserving the carboxamide group. This method’s selectivity avoids over-reduction, a common issue with traditional methods like Zn/HCl.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| One-Pot Carbamoylation | RT, 15–60 min | 95–99% | 99.5% | Industrial | Low (no acidic gases) |

| Microwave-Assisted | 220°C, 1.5 h | 67–89% | 98% | Lab-scale | Moderate (solvent use) |

| Deoxygenation of N-Oxide | Blue LED, 2–4 h | 82–90% | 97% | Lab-scale | Low (catalytic reagents) |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N,N-Dimethyl-6-quinolinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Quinoline vs. Quinoxaline Derivatives

- 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6): This quinoxaline derivative differs in the heterocyclic core (quinoxaline vs. quinoline) and substituents (chloro at position 3, diethylamide at position 2). Quinoxalines exhibit distinct electronic properties due to their two adjacent nitrogen atoms, which may alter binding interactions in biological systems.

| Compound | Core Structure | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| N,N-Dimethyl-6-quinolinecarboxamide | Quinoline | 6-carboxamide, N,N-dimethyl | ~228.3 g/mol | Moderate lipophilicity |

| 3-Chloro-N,N-diethylquinoxaline-2-carboxamide | Quinoxaline | 3-chloro, 2-carboxamide (N,N-diethyl) | ~263.7 g/mol | Higher steric hindrance |

Positional Isomerism in Carboxamide Derivatives

- N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35): This derivative has a carboxamide at the 4-position of quinoline, with a fluorinated pyrrolidine substituent. Positional isomerism significantly impacts biological activity; 4-carboxamide derivatives often show enhanced antimicrobial activity due to optimal spatial alignment with target enzymes .

Alkyl vs. Aromatic Amides

- N,N-Diphenyl-6-quinolinecarboxamide: Substituting dimethyl with diphenyl groups introduces aromaticity, enhancing π-π stacking interactions with protein targets. However, this increases molecular weight (~345.4 g/mol) and may reduce metabolic stability .

Halogenated Derivatives

- The furan ring contributes to solubility via oxygen lone pairs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-6-quinolinecarboxamide, and what catalysts or conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves reacting quinoline-6-carboxylic acid derivatives with dimethylamine under amidation conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with triethylamine (TEA) as a base to form the reactive intermediate .

- Amine coupling : Introduce dimethylamine to the activated intermediate, ensuring stoichiometric excess (1.5 mol equivalents) to drive the reaction to completion .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

- Critical Factors : Catalyst choice (e.g., palladium for cross-coupling), temperature control (0°C for activation, room temperature for coupling), and solvent selection (DMF for solubility) significantly impact yield .

Q. What spectroscopic methods are recommended for characterizing this compound, and how do they confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm confirm N,N-dimethyl groups, while aromatic protons (quinoline ring) appear between δ 7.5–9.0 ppm .

- ¹³C NMR : Signals at ~170 ppm (C=O of carboxamide) and ~150 ppm (quinoline C=N) validate the core structure .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₂H₁₃N₂O⁺ requires m/z 217.0971) confirms molecular formula .

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (quinoline ring vibrations) provide functional group verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline-carboxamide derivatives, such as varying inhibitory effects across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ determinations using standardized assays (e.g., fluorescence-based enzymatic inhibition) to quantify potency variations .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. chloro groups) and evaluate changes in bioactivity to identify critical pharmacophores .

- Target Selectivity Profiling : Use kinase or receptor panels to assess off-target effects, which may explain divergent results in different cellular contexts .

Q. What in silico strategies are effective in predicting the interaction of this compound with biological targets like NF-κB or PARP?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model ligand binding to NF-κB (PDB ID: 1NFI) or PARP (PDB ID: 4RV6). Focus on hydrogen bonding with Glu60 (NF-κB) or π-stacking with Tyr907 (PARP) .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability; RMSD <2 Å indicates robust interactions .

- Free Energy Calculations : Use MM-GBSA to predict binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How does modifying substituents on the quinoline ring affect the compound’s pharmacokinetic properties, and what methodologies are used to assess this?

- Methodological Answer :

- LogP Determination : Measure octanol/water partition coefficients via shake-flask or HPLC to evaluate lipophilicity changes (e.g., methyl groups increase LogP, enhancing membrane permeability) .

- Metabolic Stability Assays : Use liver microsomes (human or rodent) to track degradation rates (t₁/₂ >30 min suggests favorable metabolic profiles) .

- Caco-2 Permeability Testing : Assess intestinal absorption potential; apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates high bioavailability .

Q. What analytical techniques are used to resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Employ LC-MS to track intermediate formation and identify side products (e.g., dimerization or hydrolysis byproducts) .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and mitigate batch-to-batch variability .

- X-ray Crystallography : For ambiguous structures, crystallize the compound and solve the crystal structure to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.